1H-Naphtho[1,2-d][1,3]oxazin-2(4H)-one
Description
Contextualization of Naphtho[1,2-d]vulcanchem.comresearchgate.netoxazin-2(4H)-one within Organic Chemistry
1H-Naphtho[1,2-d] vulcanchem.comresearchgate.netoxazin-2(4H)-one is a heterocyclic organic compound. Its architecture is characterized by a naphthalene (B1677914) ring system fused to a 1,3-oxazine-2-one ring. The nomenclature specifies the fusion at the 'd' face of the naphthalene core (the 1 and 2 positions) and indicates a ketone group (C=O) at the 2-position of the oxazine (B8389632) ring. vulcanchem.com This structure places it within the broader family of naphthoxazines, which are bicyclic compounds formed by the fusion of a benzene (B151609) ring with an oxazine ring. wikipedia.org The precise arrangement of the fused rings distinguishes it from more commonly researched isomers, such as those with a naphtho[1,2-e] fusion. vulcanchem.com
Below is a table detailing the key structural properties of the compound.
| Property | Value/Description |
| Molecular Formula | C₁₃H₉NO₂ |
| Molecular Weight | 211.22 g/mol |
| Core Ring System | Naphthalene fused with 1,3-oxazin-2-one |
| Fusion Position | 1,2-d |
This data is derived from the compound's name and basic chemical principles. vulcanchem.com
Significance of 1,3-Oxazine Ring Systems in Heterocyclic Chemistry
The 1,3-oxazine ring is a six-membered heterocycle containing one oxygen and one nitrogen atom at positions 1 and 3, respectively. This structural motif is considered a "privileged" scaffold in medicinal chemistry and materials science. osi.lv Compounds incorporating the 1,3-oxazine ring have demonstrated a vast array of biological and pharmacological activities. researchgate.net
The significance of this ring system stems from its versatility as a synthetic intermediate and its presence in numerous bioactive molecules. osi.lvijpsr.info Research has shown that derivatives of 1,3-oxazines can exhibit properties including:
Antitumor researchgate.net
Antibacterial ijpsr.info
Anti-inflammatory researchgate.net
Antiviral, including activity against HIV-1 mutant strains ijrpr.com
Furthermore, in materials science, benzoxazines and naphthoxazines are precursors for high-performance thermosetting polymers known as polybenzoxazines and polynaphthoxazines. researchgate.netnih.gov These materials are valued for enhanced mechanical performance and flame resistance compared to traditional phenolic resins. wikipedia.org
Overview of Naphthoxazine Derivatives in Academic Research
Naphthoxazine derivatives, which feature a naphthalene ring fused to an oxazine ring, are a subject of considerable academic interest. nih.gov A common synthetic route to these compounds is a Mannich-type condensation reaction involving a naphthol (such as β-naphthol), an aldehyde (often formaldehyde), and a primary amine. nih.govnih.gov Modern synthetic approaches often focus on environmentally friendly, solvent-free conditions using recoverable nanocatalysts to improve efficiency and yield. vulcanchem.comnih.gov
The table below compares different catalytic systems used for the synthesis of related naphthoxazine derivatives.
| Catalyst | Conditions | Yield (%) | Reaction Time (min) |
| FNAOSiPAMP/Cu II | Solvent-free, grinding | 85–92 | Not Specified |
| GO-Fe₃O₄–Ti(IV) | Solvent-free, 65 °C | High-efficiency | Not Specified |
This data is based on synthesis protocols for related naphthoxazine isomers. vulcanchem.comnih.gov
Research into naphthoxazine derivatives has explored their potential in various fields. Studies have evaluated their anticonvulsant, anticancer, and antifungal properties. nih.govresearchgate.net For instance, certain novel naphtho[1,2-e] vulcanchem.comresearchgate.netoxazines bearing an arylsulfonamide moiety have shown remarkable activity against breast and colon cancer cell lines. researchgate.net Other derivatives have been investigated as potential non-steroidal anti-inflammatory agents. researchgate.net The rigid moiety of the 2,3-dihydro-1H-naphtho[1,2-e] vulcanchem.comresearchgate.netoxazine fragment has also been studied for its potential in creating new polynaphthoxazine materials. nih.gov
Scope and Relevance of Research on 1H-Naphtho[1,2-d]vulcanchem.comresearchgate.netoxazin-2(4H)-one
While the broader class of naphthoxazines, particularly the [1,2-e] isomers, has been extensively studied, specific research focusing on the 1H-Naphtho[1,2-d] vulcanchem.comresearchgate.netoxazin-2(4H)-one isomer is less prevalent in the available scientific literature. The relevance of investigating this specific compound lies in the potential for discovering unique chemical properties and biological activities arising from its distinct isomeric structure.
The scope of future research on 1H-Naphtho[1,2-d] vulcanchem.comresearchgate.netoxazin-2(4H)-one would logically include:
Development of targeted synthetic routes: Establishing efficient methods to synthesize this specific 'd' fused isomer.
Full structural and spectroscopic characterization: Utilizing techniques such as NMR, FT-IR, and X-ray crystallography to confirm its structure and conformation.
Investigation of biological activity: Screening the compound for a range of pharmacological effects (e.g., anticancer, antimicrobial, anti-inflammatory) to understand how its structure influences its biological function compared to other isomers.
Exploration of material properties: Assessing its potential as a monomer for novel polynaphthoxazine resins with unique thermal or mechanical characteristics.
Such research would fill a knowledge gap in heterocyclic chemistry and could lead to the development of new therapeutic agents or advanced materials.
Structure
3D Structure
Properties
Molecular Formula |
C12H9NO2 |
|---|---|
Molecular Weight |
199.20 g/mol |
IUPAC Name |
1,4-dihydrobenzo[h][3,1]benzoxazin-2-one |
InChI |
InChI=1S/C12H9NO2/c14-12-13-11-9(7-15-12)6-5-8-3-1-2-4-10(8)11/h1-6H,7H2,(H,13,14) |
InChI Key |
STNQJLFMMIBYRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3C=C2)NC(=O)O1 |
Origin of Product |
United States |
Synthetic Methodologies for 1h Naphtho 1,2 D 1 2 Oxazin 2 4h One and Derivatives
Multi-Component Reaction Strategies for Naphthoxazine Formation
Multi-component reactions (MCRs) are highly valued in organic synthesis because they combine three or more starting materials in a single operational step to form a product that incorporates portions of all reactants. mdpi.comtandfonline.com This approach is atom-efficient, reduces waste, and simplifies synthetic procedures, making it an attractive strategy for generating molecular complexity. tandfonline.combeilstein-journals.org
Mannich-Type Condensation-Cyclization Approaches
The Mannich reaction is a classical MCR that is fundamental to the synthesis of many naphthoxazine derivatives. The general mechanism involves the aminoalkylation of an acidic proton located on a carbon atom. In the context of naphthoxazine synthesis, a phenol (B47542) or naphthol acts as the nucleophile.
A common pathway involves the initial condensation of an amine and an aldehyde (like formaldehyde) to form an electrophilic iminium ion. nih.govnih.gov This intermediate then undergoes a Mannich-type condensation with a naphthol. For instance, 2-naphthol (B1666908) can react with formaldehyde (B43269) and a primary amine in a 1:2:1 molar ratio, leading to the formation of the dihydro-1,3-oxazine ring through a condensation-cyclization sequence. nih.gov The reaction proceeds through the formation of an intermediate from the condensation of the amine and formaldehyde, followed by a nucleophilic attack from the 2-naphthol and subsequent intramolecular cyclization to yield the final product. nih.gov
One-Pot Synthesis Protocols
One-pot syntheses, which often employ MCR strategies, are highly efficient for preparing naphthoxazinone derivatives. These protocols avoid the need for isolating intermediates, thereby saving time, reagents, and reducing solvent usage. mdpi.com
A sequential one-pot, two-step protocol has been developed for the synthesis of naphthoxazinones from 2-naphthol, methyl carbamate (B1207046), and various aromatic aldehydes. mdpi.com In this method, a dehydrating agent like propylphosphonic anhydride (B1165640) (T3P®) is first used to facilitate a three-component reaction, forming 1-carbamatoalkyl 2-naphthols in good yields. This is followed by an intramolecular acylation at a higher temperature, again promoted by T3P®, to induce ring closure and form the desired naphthoxazinone derivatives. mdpi.com
Another efficient one-pot, solvent-free method involves the condensation of β-naphthol, aldehydes, and urea (B33335) or thiourea (B124793) using wet cyanuric chloride as a catalyst. researchgate.net This approach is noted for its high yields, simple work-up, and short reaction times, aligning with the principles of green chemistry. researchgate.net
Three-Component Coupling Reactions (e.g., involving β-naphthol, urea, aldehydes)
The most widely reported method for synthesizing 1,2-dihydro-1-aryl-naphtho[1,2-e] mdpi.comtandfonline.com-oxazin-3-one derivatives is the three-component coupling of β-naphthol, an aromatic aldehyde, and urea. researchgate.netresearchgate.net This reaction is typically catalyzed by an acid and proceeds through a proposed mechanism where the aldehyde first condenses with urea to form a benzylidene urea intermediate after dehydration. chemmethod.com The electron-rich β-naphthol then performs a nucleophilic addition to this intermediate, followed by an intramolecular cyclization to yield the final naphthoxazinone product. chemmethod.com
The versatility of this reaction allows for the use of a wide range of aromatic aldehydes, including those with both electron-donating and electron-withdrawing substituents, to produce a library of corresponding 1,2-dihydro-1-aryl-3H-naphth[1,2-e] mdpi.comtandfonline.comoxazin-3-ones in high yields. zenodo.orgchemmethod.com
Table 1: Examples of Three-Component Synthesis of 1,2-dihydro-1-arylnaphtho[1,2-e] mdpi.comtandfonline.comoxazine-3-ones
| Aldehyde (ArCHO) | Catalyst | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Benzaldehyde | FeCl₃ | Microwave, Solvent-free | 92 | chemmethod.com |
| 4-Chlorobenzaldehyde | FeCl₃ | Microwave, Solvent-free | 95 | chemmethod.com |
| 4-Methoxybenzaldehyde | FeCl₃ | Microwave, Solvent-free | 90 | chemmethod.com |
| 4-Nitrobenzaldehyde | FeCl₃ | Microwave, Solvent-free | 96 | chemmethod.com |
| Benzaldehyde | Snail Shell | Solvent-free, Reflux | 92 | jmaterenvironsci.com |
| 4-Chlorobenzaldehyde | Snail Shell | Solvent-free, Reflux | 95 | jmaterenvironsci.com |
| 4-Methylbenzaldehyde | Snail Shell | Solvent-free, Reflux | 90 | jmaterenvironsci.com |
Catalytic Synthesis Approaches for Naphtho[1,2-d]mdpi.comtandfonline.comoxazin-2(4H)-one Derivatives
Catalysis plays a crucial role in the synthesis of naphthoxazinones, offering pathways with higher efficiency, milder reaction conditions, and improved yields. Both homogeneous and heterogeneous catalysts have been successfully employed.
Homogeneous Catalysis in Naphthoxazine Synthesis
Homogeneous catalysts, which operate in the same phase as the reactants, have been widely used for naphthoxazine synthesis. These catalysts are often Lewis or Brønsted acids that can activate the substrates.
Examples of effective homogeneous catalysts include:
Titanium tetrachloride (TiCl₄) : Used in catalytic amounts (e.g., 10 mol%), TiCl₄ efficiently promotes the one-pot condensation of β-naphthol, aromatic aldehydes, and urea. researchgate.net
Zinc Triflate (Zn(OTf)₂) : This catalyst has been successfully used for the three-component coupling of α- or β-naphthol, aromatic aldehydes, and urea in refluxing acetonitrile. researchgate.net
Thiamine (B1217682) Hydrochloride (Vitamin B1) : As an inexpensive, non-toxic, and environmentally friendly organocatalyst, thiamine hydrochloride has been shown to effectively catalyze the three-component condensation of β-naphthol, aryl aldehydes, and urea. tandfonline.com
Propylphosphonic Anhydride (T3P®) : This reagent serves as both a dehydrating agent and a catalyst in the sequential one-pot synthesis of naphthoxazinones from 2-naphthol, methyl carbamate, and aldehydes. mdpi.com
Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) and (±)-Camphor-10-sulfonic acid ((±)-CSA) : This catalytic system has been used for the synthesis of 1,3-naphthoxazine derivatives under sonication. nih.gov
Heterogeneous Catalysis Systems
Heterogeneous catalysts offer significant advantages, particularly in terms of ease of separation from the reaction mixture and potential for recyclability, which contributes to more sustainable chemical processes. researchgate.netresearchgate.net A variety of solid-supported and novel heterogeneous catalysts have been developed for naphthoxazinone synthesis.
Notable heterogeneous catalytic systems include:
Silica-supported Catalysts : Systems like silica-bonded vanadic acid [SiO₂-VO(OH)₂] and silica-supported perchloric acid (HClO₄/SiO₂) have been used to catalyze the three-component reaction under solvent-free conditions. jmaterenvironsci.comresearchgate.net
Polymer-supported Catalysts : Polyaniline-supported FeCl₃ and Amberlite IRA-400 Cl (a basic anion exchange resin) have proven to be effective heterogeneous catalysts. researchgate.netresearchgate.net The Amberlite resin was noted to be recyclable for several runs without significant loss of activity. researchgate.net
Magnetic Nanocatalysts : An eco-friendly and recoverable magnetic nanocatalyst, GO-Fe₃O₄–Ti(IV), has been developed for the synthesis of 2-aryl/alkyl-2,3-dihydro-1H-naphtho[1,2-e] mdpi.comtandfonline.comoxazines. The catalyst's magnetic properties allow for easy separation using an external magnet. nih.gov
Natural and Ecofriendly Catalysts : In a move towards green chemistry, naturally occurring materials have been employed as catalysts. Chitosan (B1678972), a biopolymer, has been used as a recyclable heterogeneous catalyst. ijrrjournal.com In another novel approach, snail shells, a natural source of calcium carbonate, have been successfully utilized as an efficient and green catalyst for the solvent-free synthesis of 1,2-dihydro-1-arylnaphtho[1,2-e] mdpi.comtandfonline.comoxazine-3-ones. jmaterenvironsci.com
Table 2: Comparison of Various Catalysts in the Synthesis of 1-Phenyl-1,2-dihydro-3H-naphtho[1,2-e] mdpi.comtandfonline.comoxazin-3-one
| Catalyst | Type | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| TiCl₄ | Homogeneous (Lewis Acid) | Reflux | 92 | researchgate.net |
| Thiamine HCl | Homogeneous (Organocatalyst) | 150°C, Solvent-free | High Yields (not specified) | tandfonline.com |
| Amberlite IRA-400 Cl | Heterogeneous (Resin) | Solvent-free | Good Yields (not specified) | researchgate.net |
| Snail Shell | Heterogeneous (Natural) | Reflux, Solvent-free | 92 | jmaterenvironsci.com |
| Chitosan | Heterogeneous (Biopolymer) | THF, Reflux | 94 | ijrrjournal.com |
| Wet Cyanuric Chloride | Homogeneous (in situ HCl) | Solvent-free | 97 | researchgate.net |
Chitosan-Catalyzed Synthesis
Chitosan, a naturally occurring and eco-friendly biopolymer, has emerged as an effective heterogeneous catalyst for the one-pot, three-component synthesis of 1,2-dihydro-1-arylnaphtho[1,2-e] research-nexus.netafricaresearchconnects.comoxazine-3-ones. ijrrjournal.com This method involves the condensation of various substituted aldehydes, β-naphthol, and urea. The use of chitosan is advantageous due to its insolubility, bifunctionality, thermal stability, and reusability. ijrrjournal.com These properties contribute to high product yields in short reaction times, establishing a cost-effective and environmentally benign protocol. ijrrjournal.com The catalytic activity of chitosan's free amino groups facilitates the reaction, making it a sustainable alternative to conventional catalysts. researchgate.net
Snail Shell as a Green Catalyst
In the pursuit of green chemistry, snail shells have been identified as a novel, efficient, and non-toxic catalyst for the synthesis of 1,2-dihydro-1-arylnaphtho[1,2-e] research-nexus.netafricaresearchconnects.comoxazine-3-one/thione derivatives. research-nexus.netafricaresearchconnects.comresearchgate.net This one-pot, three-component condensation of 2-naphthol, aromatic aldehydes, and urea or thiourea is performed under solvent-free conditions. research-nexus.netafricaresearchconnects.comresearchgate.net The method is characterized by short reaction times, high yields, and the ability to recycle the catalyst. research-nexus.netresearchgate.net The primary component of snail shells, calcium carbonate, is believed to be responsible for its catalytic activity. jmaterenvironsci.com Optimization studies have shown that the ideal amount of snail shell catalyst is 12.9 mol% (equivalent to 0.1g), leading to excellent product yields in as little as 15 minutes. jmaterenvironsci.com
Magnetic Nanocatalysts (e.g., GO-Fe3O4-Ti(IV))
Magnetic nanocatalysts, such as graphene oxide-ferric oxide-titanium(IV) (GO-Fe3O4-Ti(IV)), offer a modern and efficient approach to the synthesis of 2-aryl/alkyl-2,3-dihydro-1H-naphtho[1,2-e] research-nexus.netafricaresearchconnects.comoxazines. nih.govresearchgate.netnih.gov This eco-friendly and recoverable catalyst facilitates a one-pot reaction between β-naphthol, a primary amine, and formaldehyde. nih.gov The advantages of this method include a straightforward work-up procedure, short reaction times, and high product yields. nih.govnih.gov The catalyst's thermal stability and reusability further enhance its appeal. nih.gov The magnetic core of the catalyst allows for easy separation from the reaction mixture using an external magnet. nih.gov
Other Solid-Supported and Metal Catalysts
A variety of other solid-supported and metal catalysts have also been successfully employed in the synthesis of naphthoxazine derivatives. These include:
FeCl3/nano-SiO2 : This catalyst has been used under solvent-free conditions, providing high yields in very short reaction times. jmaterenvironsci.com
HClO4/SiO2 : Another solid-supported acid catalyst that works efficiently under solvent-free conditions. jmaterenvironsci.com
ZnO Nanoparticles : These have been utilized for the solvent-free synthesis of naphthoxazinones. jmaterenvironsci.com
Cu Nanoparticles : Employed in polyethylene (B3416737) glycol (PEG-400) at room temperature. jmaterenvironsci.com
Fe3O4@nano-almondshell@OSi(CH2)3/NHCH2pyridine/CuII (FNAOSiPAMP/CuII) : A novel catalyst derived from almond shells, used for the synthesis of naphtho-1,3-oxazines under solvent-free conditions. nih.gov
CuCl2 : This metal catalyst has been used in the reaction of β-naphthol, benzaldehyde, and urea at 393 K. nih.gov
Table 1: Comparison of Various Catalysts in Naphthoxazine Synthesis
| Catalyst | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|
| Snail shell | Solvent-free, reflux, 7 min | 96 | jmaterenvironsci.com |
| FeCl3/nano-SiO2 | Solvent-free, 150°C, 7 min | 95 | jmaterenvironsci.com |
| GO-Fe3O4-Ti(IV) | Solvent-free, 65°C | High | nih.gov |
| Chitosan | Not specified | High | ijrrjournal.com |
| CuCl2 | 393 K, 3 h | Not specified | nih.gov |
| FNAOSiPAMP/CuII | Solvent-free | High | nih.gov |
Reaction Conditions and Optimization in Naphthoxazine Synthesis
Optimizing reaction conditions is crucial for maximizing yield, minimizing reaction time, and adhering to the principles of green chemistry. Key areas of focus have been the elimination of solvents and the application of alternative energy sources.
Solvent-Free Reaction Conditions
A significant advancement in the synthesis of naphthoxazines is the development of solvent-free reaction conditions. researchgate.net This approach is not only environmentally friendly but also often leads to shorter reaction times and simpler work-up procedures. researchgate.net Catalysts like snail shells, GO-Fe3O4-Ti(IV), and wet cyanuric chloride have proven to be highly effective under these conditions. research-nexus.netnih.govresearchgate.net For instance, the reaction of 2-naphthol, aromatic aldehydes, and urea using a snail shell catalyst proceeds efficiently at reflux without any solvent. jmaterenvironsci.com Similarly, the GO-Fe3O4-Ti(IV) catalyzed synthesis of 2-aryl/alkyl-2,3-dihydro-1H-naphtho[1,2-e] research-nexus.netafricaresearchconnects.comoxazines was optimized under solvent-free conditions at 65 °C. nih.gov
Table 2: Examples of Solvent-Free Synthesis of Naphthoxazine Derivatives
| Catalyst | Reactants | Conditions | Yield (%) | Time | Reference |
|---|---|---|---|---|---|
| Snail Shell | 2-naphthol, 4-chlorobenzaldehyde, urea | Reflux | 96 | 7 min | jmaterenvironsci.com |
| GO-Fe3O4-Ti(IV) | 2-naphthol, 4-methoxyaniline, formaldehyde | 65°C | 92 | Not specified | nih.gov |
| Wet Cyanuric Chloride | β-naphthol, various aldehydes, urea | Not specified | 80-97 | 2-15 min | researchgate.net |
Microwave-Assisted Synthesis
Microwave irradiation has been utilized as an alternative energy source to accelerate the synthesis of naphthoxazine derivatives. researchgate.net This method often leads to significantly reduced reaction times and improved yields compared to conventional heating. The synthesis of 1-phenyl-1,2-dihydro-3H-naphtho[1,2-e] research-nexus.netafricaresearchconnects.comoxazin-3-one derivatives has been successfully achieved through a three-component coupling of 2-naphthol, aldehydes, and urea in the presence of FeCl3 under microwave irradiation and solvent-free conditions. researchgate.net This approach highlights the synergistic effect of microwave assistance and a suitable catalyst in promoting efficient organic transformations. researchgate.net Another study reports the synthesis of novel 1-oxa- and 1-aza-flavonyl-4-methyl-1H-benzo[d] research-nexus.netafricaresearchconnects.comoxazin-2(4H)-ones using a microwave-enhanced Suzuki-Miyaura coupling. rsc.org
Influence of Temperature and Reaction Time
The synthesis of naphthoxazine derivatives is significantly governed by reaction temperature and duration. researchgate.net These parameters are critical in controlling reaction rates, product yields, and in some cases, preventing the formation of byproducts. For instance, in the one-pot, three-component synthesis of 1,2-dihydro-1-arylnaphtho[1,2-e] jmaterenvironsci.comsciresliterature.orgoxazine-3-ones, a model reaction involving benzaldehyde, β-naphthol, and urea was conducted at 120°C for 100 minutes. jmaterenvironsci.com Another study on the synthesis of 2-aryl/alkyl-2,3-dihydro-1H-naphtho[1,2-e] jmaterenvironsci.comsciresliterature.orgoxazines found that heating the reactants at 65°C was effective, with the reaction progress monitored by Thin-Layer Chromatography (TLC) to determine the optimal duration. nih.gov
Optimization studies have shown that there is a delicate balance to be achieved. For example, in a particular catalytic system for synthesizing naphtho[1,2-e] jmaterenvironsci.comsciresliterature.orgoxazines, 60°C was identified as the optimal temperature. researchgate.net The interplay between temperature and time is often dependent on the specific substrates and catalytic system employed. researchgate.net
The following table summarizes various reaction conditions reported for the synthesis of related naphthoxazine structures, illustrating the range of temperatures and times utilized.
| Catalyst/Method | Temperature (°C) | Time (min) | Substrates | Yield (%) |
| Snail Shell jmaterenvironsci.com | 120 | 100 | Benzaldehyde, 2-Naphthol, Urea | ~90 |
| GO-Fe3O4–Ti(IV) nih.gov | 65 | Not specified (TLC monitored) | 2-Naphthol, Primary amine, Formaldehyde | High |
| Catalyst Optimization Study researchgate.net | 60 | Not specified | Not specified | Optimal |
This table is interactive. Click on the headers to sort the data.
Green Chemistry Considerations in Synthesis
Modern synthetic chemistry places a strong emphasis on environmentally benign methods, and the synthesis of naphthoxazines is no exception. sciresliterature.org Key green chemistry principles applied in this context include the use of solvent-free reaction conditions, employment of natural or recyclable catalysts, and designing energy-efficient processes. jmaterenvironsci.comnih.gov
A notable example is the use of snail shells, a natural and abundant source of calcium carbonate, as a green and efficient catalyst for the one-pot, solvent-free synthesis of naphtho[1,2-e] jmaterenvironsci.comsciresliterature.orgoxazin-3-one/thione derivatives. jmaterenvironsci.com This approach not only avoids hazardous organic solvents but also utilizes a waste material as a valuable catalyst. jmaterenvironsci.com
Another significant advancement is the development of eco-friendly and recoverable nanocatalysts. nih.gov A magnetic composite of graphene oxide, iron(II,III) oxide, and titanium(IV) (GO-Fe3O4–Ti(IV)) has been successfully used as a reusable, thermally stable, and environmentally friendly catalyst for synthesizing 2-aryl/alkyl-2,3-dihydro-1H-naphtho[1,2-e] jmaterenvironsci.comsciresliterature.orgoxazines. nih.gov The magnetic nature of the catalyst allows for its easy separation from the reaction mixture using an external magnet, facilitating its reuse and minimizing waste. nih.gov These methods offer considerable advantages, including simplified work-up procedures, short reaction times, and high product yields. nih.gov
The following table compares different green catalysts used in the synthesis of naphthoxazine derivatives.
| Green Catalyst | Key Features | Reaction Type | Source |
| Snail Shell | Natural, abundant, biodegradable | One-pot, solvent-free synthesis | jmaterenvironsci.com |
| GO-Fe3O4–Ti(IV) | Magnetic, reusable, thermally stable | One-pot synthesis | nih.gov |
| Fly Ash | Industrial waste product | Cyclization of chalcones | sciresliterature.org |
This table is interactive. Click on the headers to sort the data.
Derivatization and Structural Modifications of the Naphthoxazine Core
Functionalization via Substituent Introduction (e.g., aryl/alkyl variations)
The functionalization of the naphthoxazine core by introducing a variety of substituents is a primary strategy for creating a diverse library of compounds for further investigation. nih.gov Although research specifically detailing the derivatization of the 1H-Naphtho[1,2-d] jmaterenvironsci.comsciresliterature.orgoxazin-2(4H)-one skeleton is limited, extensive work on the closely related naphtho[1,2-e] jmaterenvironsci.comsciresliterature.orgoxazine (B8389632) isomer provides significant insights into the feasible chemical transformations.
In multicomponent reactions, varying the aldehyde and amine components allows for the introduction of a wide range of aryl and alkyl groups at different positions of the oxazine ring. jmaterenvironsci.comnih.govnih.gov For instance, the reaction of 2-naphthol with various substituted aromatic aldehydes and urea or primary amines leads to naphthoxazines with diverse aryl groups at the C-1 or C-2 positions, respectively. jmaterenvironsci.comnih.gov Substituents on the aryl rings can range from electron-donating groups like methoxy (B1213986) to electron-withdrawing groups like chloro and nitro. jmaterenvironsci.comnih.gov This modularity allows for the fine-tuning of the electronic and steric properties of the final molecule.
The table below showcases a selection of synthesized 1,3-disubstituted-2,3-dihydro-1H-naphth[1,2-e] jmaterenvironsci.comsciresliterature.orgoxazine derivatives, illustrating the variety of substituents that can be incorporated. nih.govresearchgate.net
| Compound Name | R1 Substituent | R3 Substituent | Yield (%) | Melting Point (°C) |
| 1,3-Di(3,4-dimethoxyphenyl)-...oxazine researchgate.net | 3,4-dimethoxyphenyl | 3,4-dimethoxyphenyl | 71 | 122.5 |
| 1,3-Di(3,4,5-trimethoxyphenyl)-...oxazine nih.gov | 3,4,5-trimethoxyphenyl | 3,4,5-trimethoxyphenyl | 51 | 137.4 |
| 1,3-Di(2-pyridinyl)-...oxazine nih.gov | 2-pyridinyl | 2-pyridinyl | 59 | 159.4 |
| 1,3-Di(2-thienyl)-...oxazine nih.gov | 2-thienyl | 2-thienyl | 56 | 148.5 |
| 1-(3,4,5-Trimethoxyphenyl)-3-(2-thienyl)-...oxazine nih.gov | 3,4,5-trimethoxyphenyl | 2-thienyl | 42 | 148 |
This table is interactive. Click on the headers to sort the data. Full compound names are listed in the final table.
Synthesis of Thione Derivatives
The conversion of the carbonyl group in the oxazine ring to a thiocarbonyl group represents a significant structural modification, leading to the formation of thione derivatives. These compounds are synthesized by substituting the oxygen source in the cyclization reaction with a sulfur source. jmaterenvironsci.com
In the one-pot synthesis of naphtho[1,2-e] jmaterenvironsci.comsciresliterature.orgoxazine derivatives, replacing urea with thiourea as one of the three main components leads directly to the formation of the corresponding naphthoxazine-thione. jmaterenvironsci.com This reaction proceeds under similar conditions to the synthesis of the oxo-analogs, typically involving the condensation of a naphthol, an aldehyde, and thiourea, often under solvent-free conditions with catalytic heating. jmaterenvironsci.com This methodology provides a straightforward and efficient route to access these sulfur-containing heterocyclic compounds. jmaterenvironsci.com
Several thione derivatives based on the naphtho[1,2-e] jmaterenvironsci.comsciresliterature.orgoxazine core have been successfully synthesized, as detailed in the following table.
| Compound Name | Aryl Substituent at C-1 | Yield (%) | Melting Point (°C) | Source |
| 1-(4-Nitrophenyl)-...-thione | 4-Nitrophenyl | 90 | 137-139 | jmaterenvironsci.com |
| 1-Phenyl-...-thione | Phenyl | 92 | 207-209 | jmaterenvironsci.com |
| 1-(4-Methoxyphenyl)-...-thione | 4-Methoxyphenyl | 94 | 191-193 | jmaterenvironsci.com |
This table is interactive. Click on the headers to sort the data. Full compound names are listed in the final table.
Intramolecular Acylation and Cyclization Strategies
Intramolecular cyclization is a powerful strategy for the construction of fused heterocyclic ring systems like naphthoxazines. This approach involves a precursor molecule that contains all the necessary atoms for the target ring, which then undergoes a ring-closing reaction.
A relevant example is the synthesis of 1H-benzo[d] jmaterenvironsci.comsciresliterature.orgoxazine-2,4-diones, which are structurally related to the naphthoxazine core. In this method, N-protected 2-aminobenzoic acids are treated with an activating agent such as thionyl chloride. rsc.org This activation facilitates a rapid intramolecular nucleophilic attack by the neighboring carbamate oxygen onto the activated carboxylic acid group, leading to the formation of the oxazine ring. rsc.org
In the context of naphthalene-fused systems, oxidative cyclization serves as another key intramolecular strategy. The oxidation of 2-hydroxy-1-naphthaldehyde (B42665) oxime with lead(IV) acetate (B1210297) can induce a one-pot reaction that results in simultaneous o- and peri-cyclisation, yielding isomeric products like naphtho[1,2-d]isoxazole 2-oxide and naphtho[1,8-de] jmaterenvironsci.comnih.govoxazine. researchgate.net This highlights how a single precursor can be guided through different intramolecular cyclization pathways to form distinct fused ring systems. researchgate.net Such strategies are fundamental to building complex heterocyclic architectures from simpler, appropriately functionalized starting materials.
Regioselectivity and Stereoselectivity in Naphthoxazine Synthesis
Regioselectivity and stereoselectivity are crucial aspects of synthesizing complex molecules like naphthoxazines, as they determine the precise spatial arrangement and connectivity of atoms.
Regioselectivity dictates which of several possible isomers is formed. In the synthesis of fused naphthalene (B1677914) heterocycles, the choice of starting material and reaction conditions can direct the cyclization to specific positions on the naphthalene ring. For example, the oxidative cyclization of 2-hydroxy-1-naphthaldehyde oxime can lead to two different regioisomers: a naphtho[1,2-d]isoxazole through o-cyclization and a naphtho[1,8-de] jmaterenvironsci.comnih.govoxazine through peri-cyclization. researchgate.net The competition between these pathways demonstrates the challenge and importance of controlling regioselectivity to obtain the desired fused-ring system. researchgate.net
Stereoselectivity refers to the preferential formation of one stereoisomer over another. In naphthoxazine synthesis, chiral centers can be created, leading to the possibility of different enantiomers or diastereomers. X-ray crystallography studies of derivatives of the related 2,3-dihydro-1H-naphtho[1,2-e] jmaterenvironsci.comsciresliterature.orgoxazine system have provided insight into the typical stereochemical outcomes. nih.govresearchgate.net These studies reveal that the six-membered oxazine ring generally adopts a stable half-chair conformation. nih.gov Furthermore, substituents attached to the nitrogen atom are often found in an axial position, indicating a thermodynamic preference for this arrangement. nih.govresearchgate.net This inherent conformational preference is a key aspect of the stereochemistry of the naphthoxazine core.
Chemical Reactivity and Transformations of 1h Naphtho 1,2 D 1 2 Oxazin 2 4h One
Ring-Opening Reactions of the Naphthoxazine Moiety
The oxazine (B8389632) ring, a key feature of naphthoxazines, is known to undergo cleavage under certain conditions. Thermally induced ring-opening polymerization is a characteristic reaction for benzoxazines and naphthoxazines, leading to the formation of phenolic resin structures nih.gov.
Studies on the isomeric compound Naphtho[1,8-de] nih.govnih.govoxazin-4-ol demonstrate a different mode of ring-opening. This molecule and its acyl or benzyl (B1604629) derivatives can be converted to 2,8-dihydroxy-1-naphthonitriles mdpi.compreprints.org. This transformation occurs in the presence of a base or upon heating mdpi.compreprints.org. For instance, the acetylation of Naphtho[1,8-de] nih.govnih.govoxazin-4-ol yields naphtho[1,8-de] nih.govnih.govoxazin-4-yl acetate (B1210297), which subsequently undergoes ring-opening in dimethylformamide (DMF) at 120°C to afford 1-cyano-8-hydroxynaphthalen-2-yl acetate preprints.org. Similarly, attempts to benzylate Naphtho[1,8-de] nih.govnih.govoxazin-4-ol in the presence of potassium carbonate led directly to the ring-opened nitrile product, suggesting the oxazine ring is unstable under these basic conditions mdpi.compreprints.org.
Cyclization Pathways of Precursors to Naphthoxazines
The synthesis of the naphthoxazine core can be achieved through several cyclization strategies, most of which have been documented for isomers of the title compound.
A plausible and direct route to 1H-Naphtho[1,2-d] nih.govmdpi.comoxazin-2(4H)-one and its dione (B5365651) analogue, Naphtho[1,2-d] nih.govmdpi.comoxazine-2,4-dione, involves the cyclization of 1-amino-2-naphthoic acid chemsynthesis.com. This pathway is analogous to the synthesis of 1H-benzo[d] nih.govmdpi.comoxazine-2,4-diones from 2-aminobenzoic acids rsc.org. The process typically involves an initial N-protection step, for example with a benzyloxycarbonyl (Cbz) group, followed by treatment with a cyclizing agent like thionyl chloride or phosgene (B1210022) researchgate.netsciencemadness.org. The reaction with phosgene or its equivalents is a standard method for converting ortho-amino-aromatic acids into their corresponding cyclic carbamate (B1207046) anhydrides sciencemadness.org.
More extensively studied are the syntheses of the isomeric Naphtho[1,2-e] nih.govmdpi.comoxazine structures. One-pot, three-component reactions are common. For instance, 1,2-dihydro-1-arylnaphtho[1,2-e] nih.govmdpi.comoxazine-3-ones are prepared by reacting 2-naphthol (B1666908), an aromatic aldehyde, and urea (B33335) in the presence of a catalyst jmaterenvironsci.com. A sequential one-pot, two-step protocol has also been developed for naphthoxazinones starting from 2-naphthol, methyl carbamate, and an aromatic aldehyde, using propylphosphonic anhydride (B1165640) (T3P®) as a dehydrating agent mdpi.com. This reaction proceeds through an intermediate ((2-hydroxynaphthalen-1-yl)(phenyl)methyl)carbamate, which undergoes intramolecular acylation at elevated temperatures to yield the final product mdpi.com.
The following table summarizes selected catalytic methods for the synthesis of related naphthoxazinone derivatives.
| Precursors | Catalyst/Reagent | Product Type | Yield (%) | Ref |
| 2-Naphthol, Aromatic Aldehyde, Urea/Thiourea (B124793) | Snail Shell Powder | 1,2-dihydro-1-arylnaphtho[1,2-e] nih.govmdpi.comoxazine-3-one/thione | High | jmaterenvironsci.com |
| 2-Naphthol, Methyl Carbamate, Aromatic Aldehyde | Propylphosphonic Anhydride (T3P®) | 4-Aryl-3,4-dihydro-1H-naphtho[2,1-e] nih.govmdpi.comoxazin-2-one | Moderate | mdpi.com |
| 2-Aminobenzoic Acids, Protecting Group (Cbz) | Thionyl Chloride | 1H-Benzo[d] nih.govmdpi.comoxazine-2,4-dione | >97 | researchgate.net |
| 3-Amino-2-naphthoic acid, Protecting Group | Thionyl Chloride | 1H-Naphtho[2,3-d] nih.govmdpi.comoxazine-2,4-dione | 70 | rsc.org |
Furthermore, non-carbonyl containing 2,3-dihydro-1H-naphtho[1,2-e] nih.govmdpi.comoxazines are efficiently synthesized via a one-pot Mannich-type condensation of β-naphthol, a primary amine, and formaldehyde (B43269), often under solvent-free conditions using a reusable catalyst nih.gov.
Functional Group Interconversions and Derivatization
While derivatization of the intact 1H-Naphtho[1,2-d] nih.govmdpi.comoxazin-2(4H)-one ring is not well-documented, studies on related isomers provide insight into potential transformations. The hydroxyl group of Naphtho[1,8-de] nih.govnih.govoxazin-4-ol can be acetylated using acetic anhydride mdpi.compreprints.org.
Further functional group interconversions have been performed on the ring-opened products. For example, after the ring-opening of Naphtho[1,8-de] nih.govnih.govoxazin-4-ol to 2,8-dihydroxy-1-naphthonitrile, the resulting hydroxyl groups can be selectively protected and methylated mdpi.com. The nitrile group can then be reduced to an aldehyde, showcasing a pathway to introduce new functionalities onto the naphthalene (B1677914) core that originated from the naphthoxazine precursor mdpi.compreprints.org.
Mechanistic Investigations of Key Naphthoxazine Reactions
Mechanistic studies of naphthoxazine synthesis provide a foundational understanding of these transformations.
The formation of 2-aryl/alkyl-2,3-dihydro-1H-naphtho[1,2-e] nih.govmdpi.comoxazines is proposed to proceed via a Mannich condensation pathway nih.gov. The reaction begins with the condensation of a primary amine and formaldehyde to form an imine intermediate. A nucleophilic attack by 2-naphthol on this intermediate occurs, followed by an intramolecular cyclization to yield the final naphthoxazine product nih.gov.
For the synthesis of Naphtho[1,2-e]oxazinones using T3P®, the mechanism involves two distinct stages mdpi.com. First, a three-component reaction between 2-naphthol, methyl carbamate, and an aromatic aldehyde forms a 1-carbamatoalkyl 2-naphthol intermediate mdpi.com. In the second stage, at a higher temperature, T3P® facilitates an intramolecular acylation (ring closure) to furnish the naphthoxazinone ring mdpi.com.
The proposed mechanism for the formation of the analogous 1H-benzo[d] nih.govmdpi.comoxazine-2,4-diones from N-protected 2-aminobenzoic acids is particularly relevant to the synthesis of the title compound's core structure researchgate.net. The reaction with thionyl chloride is believed to activate the carboxylic acid group, enabling an intramolecular cyclization through the attack of the urethane (B1682113) carbonyl oxygen. This forms a 6-membered ring intermediate. Subsequent nucleophilic attack by a chloride anion on the protecting group's alkyl portion releases the stable 1H-benzo[d] nih.govmdpi.comoxazine-2,4-dione product researchgate.netrsc.org. A similar mechanism is expected for the cyclization of 1-amino-2-naphthoic acid derivatives.
Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Naphthoxazine Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a compound like 1H-Naphtho[1,2-d] jcsp.org.pkrsc.orgoxazin-2(4H)-one, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments is employed to fully assign its structure.
¹H NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. For 1H-Naphtho[1,2-d] jcsp.org.pkrsc.orgoxazin-2(4H)-one, the spectrum is expected to show distinct signals for the aromatic protons of the naphthalene (B1677914) ring, the methylene (B1212753) protons of the oxazine (B8389632) ring, and the N-H proton.
The aromatic protons on the fused naphthalene system would typically appear in the downfield region of the spectrum, approximately between δ 7.0 and 9.0 ppm. rsc.org The exact chemical shifts and coupling patterns (e.g., doublets, triplets, multiplets) would depend on their position on the ring and their coupling with adjacent protons.
The two protons of the methylene group (CH₂) at position 4 in the oxazine ring are expected to produce a singlet or a multiplet in the range of δ 4.0–5.5 ppm. nih.gov The N-H proton at position 1 would likely appear as a broad singlet, with its chemical shift being variable depending on the solvent and concentration. In related naphtho[1,2-e] jcsp.org.pkrsc.orgoxazine structures, the N-H proton signal has been observed between 3275-3340 cm⁻¹ in IR spectra, which corresponds to a downfield position in ¹H NMR. jcsp.org.pk
Table 1: Expected ¹H NMR Chemical Shifts for 1H-Naphtho[1,2-d] jcsp.org.pkrsc.orgoxazin-2(4H)-one and Analogs
| Proton Group | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| Naphthalene-H | 7.0 - 9.0 | m, d, t | Complex multiplet patterns due to spin-spin coupling. rsc.org |
| Oxazine-CH₂ | 4.0 - 5.5 | s | Protons at position 4. nih.gov |
This table is based on data from analogous compounds as direct data for the target compound is limited.
¹³C NMR spectroscopy is used to determine the carbon skeleton of a molecule. Each unique carbon atom in 1H-Naphtho[1,2-d] jcsp.org.pkrsc.orgoxazin-2(4H)-one would give a distinct signal. The spectrum can be divided into several regions:
Carbonyl Carbon: The most downfield signal would correspond to the carbonyl carbon (C=O) of the oxazinone ring, typically appearing in the range of δ 150–170 ppm. rsc.org
Aromatic Carbons: The carbons of the naphthalene ring would resonate between δ 110 and 150 ppm. ekb.eg Carbons at the ring fusion points would have different shifts than those bearing a proton.
Methylene Carbon: The methylene carbon (CH₂) at position 4 is expected in the aliphatic region, likely around δ 40–70 ppm. naturalspublishing.com
Table 2: Representative ¹³C NMR Data for Analogous Naphthoxazine Structures
| Carbon Type | Compound | Chemical Shift (δ, ppm) | Source |
|---|---|---|---|
| Carbonyl (C=O) | 1H-Naphtho[2,3-d] jcsp.org.pkrsc.orgoxazine-2,4-dione | 160.90 | rsc.org |
| Aromatic (C-arom) | 1,3-Di(3-furyl)-2,3-dihydro-1H-naphto[1,2-e] jcsp.org.pkrsc.orgoxazine | 102.03 - 137.78 | jcsp.org.pk |
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the complex spectra of polycyclic molecules.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. It would be used to trace the connectivity of protons within the naphthalene ring system, helping to assign specific protons to their positions.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the definitive assignment of protonated carbons in the ¹³C NMR spectrum. mdpi.com
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.
For 1H-Naphtho[1,2-d] jcsp.org.pkrsc.orgoxazin-2(4H)-one, the IR spectrum would be dominated by several characteristic absorption bands:
N-H Stretch: A sharp absorption is expected in the region of 3200–3400 cm⁻¹, corresponding to the N-H bond of the oxazine ring. jcsp.org.pk
C=O Stretch: A strong, sharp peak between 1680 and 1740 cm⁻¹ is characteristic of the carbonyl group in the cyclic carbamate (B1207046) (oxazinone) structure. vulcanchem.comekb.egmdpi.com
C=C Aromatic Stretch: Multiple sharp bands in the 1450–1620 cm⁻¹ region correspond to the carbon-carbon double bond stretching within the naphthalene ring. mdpi.com
C-O-C Stretch: Asymmetric and symmetric stretching of the C-O-C ether linkage in the oxazine ring would appear in the fingerprint region, typically around 1230–1260 cm⁻¹. vulcanchem.com
Table 3: Key IR Absorption Bands for Naphthoxazine Analogs
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source Analogy |
|---|---|---|
| N-H Stretch | 3275 - 3340 | jcsp.org.pk |
| C=O Stretch | 1680 - 1740 | vulcanchem.commdpi.com |
| C=C Aromatic Stretch | 1450 - 1620 | mdpi.com |
Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Patterns
Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation patterns.
The molecular formula of 1H-Naphtho[1,2-d] jcsp.org.pkrsc.orgoxazin-2(4H)-one is C₁₂H₉NO₂, giving it a molecular weight of 199.21 g/mol . In an MS experiment, the molecular ion peak [M]⁺ would be observed at m/z 199. High-resolution mass spectrometry (HRMS) would confirm the elemental composition with high accuracy. mdpi.com
The fragmentation pattern would provide further structural confirmation. Common fragmentation pathways for such a molecule could include:
Loss of a carbonyl group (CO, 28 Da).
Loss of carbon dioxide (CO₂, 44 Da).
Retro-Diels-Alder or other cleavage reactions of the oxazine ring.
For example, the mass spectrum of the related 1,3-Di(3-furyl)-2,3-dihydro-1H-naphto[1,2-e] jcsp.org.pkrsc.orgoxazine shows a molecular ion peak (M+) at m/z 317, with a key fragment at m/z 223, corresponding to a loss of a furyl-containing fragment. jcsp.org.pk
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The resulting spectrum is characteristic of the molecule's electronic structure, particularly its conjugated π-systems.
The fused aromatic system of the naphthalene core in 1H-Naphtho[1,2-d] jcsp.org.pkrsc.orgoxazin-2(4H)-one is expected to give rise to multiple strong absorption bands in the UV region (200–400 nm). These absorptions are due to π → π* electronic transitions. mdpi.com The spectrum of the related 1-(Pyrrolidin-1-yl)naphtho[1,2-d]isoxazole showed strong absorptions at 214.4 nm, 233.0 nm, and 249.6 nm, which are characteristic of the naphthalene chromophore. mdpi.com Similarly, the UV-Vis spectrum of 3-Phenyl-3H-naphtho[1,2-e] jcsp.org.pkrsc.orgrsc.orgoxadiazine displayed strong absorptions at 214 nm and 249 nm. mdpi.com
Elemental Analysis for Compositional Verification
Specific experimental results from elemental analysis for 1H-Naphtho[1,2-d] vulcanchem.comnih.govoxazin-2(4H)-one have not been reported in the surveyed literature. This analytical technique is used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and oxygen) in a sample.
The theoretical elemental composition, calculated from its molecular formula (C₁₂H₉NO₂), is:
Carbon (C): 72.35%
Hydrogen (H): 4.55%
Nitrogen (N): 7.03%
Oxygen (O): 16.06%
Experimental verification of these values is a standard method for confirming the purity and empirical formula of a synthesized compound. However, no such experimental data is currently available for comparison.
Computational and Theoretical Investigations of 1h Naphtho 1,2 D 1 2 Oxazin 2 4h One
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. For a novel or less-studied compound like 1H-Naphtho[1,2-d] vulcanchem.comresearchgate.netoxazin-2(4H)-one, DFT calculations would provide fundamental insights into its intrinsic properties.
Molecular Geometry Optimization
A foundational step in computational analysis is the optimization of the molecule's geometry. This process determines the lowest energy arrangement of the atoms in space, corresponding to the most stable three-dimensional structure of the molecule. For 1H-Naphtho[1,2-d] vulcanchem.comresearchgate.netoxazin-2(4H)-one, this would involve calculating bond lengths, bond angles, and dihedral angles. The resulting data would be crucial for understanding the molecule's shape, steric hindrance, and potential points of interaction.
Table 1: Hypothetical Optimized Geometric Parameters for 1H-Naphtho[1,2-d] vulcanchem.comresearchgate.netoxazin-2(4H)-one (Illustrative)
| Parameter | Bond/Angle | Calculated Value (Illustrative) |
|---|---|---|
| Bond Length | C=O | 1.21 Å |
| Bond Length | C-O (in ring) | 1.35 Å |
| Bond Length | C-N | 1.38 Å |
| Bond Angle | O-C-N | 118° |
| Bond Angle | C-N-C | 121° |
Note: The data in this table is illustrative and not based on actual experimental or calculated results for 1H-Naphtho[1,2-d] vulcanchem.comresearchgate.netoxazin-2(4H)-one.
Electronic Structure Analysis
Analysis of the electronic structure provides deep insights into the reactivity and properties of a molecule. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. A smaller gap generally suggests higher reactivity.
Furthermore, analysis of the molecular orbitals would reveal the contributions of different atoms and functional groups to the frontier orbitals, identifying the likely sites for electrophilic and nucleophilic attack.
Table 2: Hypothetical Electronic Properties of 1H-Naphtho[1,2-d] vulcanchem.comresearchgate.netoxazin-2(4H)-one (Illustrative)
| Property | Calculated Value (Illustrative) |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Energy Gap | 4.7 eV |
Note: The data in this table is illustrative and not based on actual experimental or calculated results for 1H-Naphtho[1,2-d] vulcanchem.comresearchgate.netoxazin-2(4H)-one.
Vibrational Frequency Analysis and Spectroscopic Correlations
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. This theoretical spectrum can be correlated with experimentally obtained spectra to confirm the structure of the synthesized compound. Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or twisting of chemical bonds.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods aimed at establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no QSAR studies have been published for 1H-Naphtho[1,2-d] vulcanchem.comresearchgate.netoxazin-2(4H)-one, this section outlines the theoretical approach.
Application of Topological Descriptors
Topological descriptors are numerical values that characterize the topology of a molecule, including its size, shape, and degree of branching. In a hypothetical QSAR study of 1H-Naphtho[1,2-d] vulcanchem.comresearchgate.netoxazin-2(4H)-one and its derivatives, various topological indices (e.g., Randić index, Wiener index, Balaban J index) would be calculated. These descriptors would then be used as variables in a regression analysis to build a predictive model for a specific biological activity.
Correlation with Physicochemical Parameters
Beyond topological descriptors, QSAR models often incorporate various physicochemical parameters. These can include electronic properties (such as those derived from DFT calculations), steric parameters (like molar volume), and hydrophobicity (log P). A multi-parameter regression analysis would be performed to find the best correlation between these parameters and the observed activity of a series of related compounds. Such a model would be invaluable for predicting the activity of new, unsynthesized derivatives of 1H-Naphtho[1,2-d] vulcanchem.comresearchgate.netoxazin-2(4H)-one, thereby guiding future synthetic efforts.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are instrumental in understanding the conformational behavior and stability of molecules over time. Currently, there are no specific MD simulation studies published for 1H-Naphtho[1,2-d] researchgate.netnih.govoxazin-2(4H)-one. However, research on other naphthoxazine derivatives has employed these techniques. For instance, MD simulations have been used to assess the stability of ligand-protein complexes in studies of related anticonvulsant 2-aryl/alkyl-2,3-dihydro-1H-naphtho[1,2-e] researchgate.netnih.govoxazines. researchgate.net These studies provide a framework for how MD simulations could be applied to understand the conformational landscape of 1H-Naphtho[1,2-d] researchgate.netnih.govoxazin-2(4H)-one.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While no specific molecular docking studies for 1H-Naphtho[1,2-d] researchgate.netnih.govoxazin-2(4H)-one have been reported, numerous studies have been conducted on its isomers and derivatives to explore their potential as therapeutic agents.
For example, various naphtho[1,2-e] researchgate.netnih.govoxazine (B8389632) derivatives have been the subject of docking studies to investigate their binding affinities with specific biological targets. These studies have explored their potential as anticonvulsant agents by docking them into the GABA-A receptor and as anti-inflammatory agents by examining their interactions with the COX-2 enzyme. researchgate.netresearchgate.net Additionally, docking studies on substituted naphto-1,3-oxazin-3(2H)-one derivatives have been performed to evaluate their inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov
These studies on related compounds highlight the utility of molecular docking in identifying potential biological targets and understanding structure-activity relationships within the broader naphthoxazine class.
Prediction of Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are of significant interest for their potential applications in optoelectronics and photonics. The prediction of NLO properties through computational methods is a key step in the design of new materials. There is a lack of specific theoretical predictions for the NLO properties of 1H-Naphtho[1,2-d] researchgate.netnih.govoxazin-2(4H)-one in the current literature.
General research into the NLO properties of organic molecules, including some oxazine dyes, indicates that the presence of donor-acceptor groups and extended π-conjugated systems can lead to significant NLO responses. mdpi.comresearchgate.netnih.gov Theoretical studies on related heterocyclic compounds often employ Density Functional Theory (DFT) to calculate hyperpolarizabilities and other NLO parameters. Such computational approaches could be applied to 1H-Naphtho[1,2-d] researchgate.netnih.govoxazin-2(4H)-one to assess its potential as an NLO material.
Other Computational Studies (e.g., ADME prediction without clinical interpretation)
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are crucial in the early stages of drug development to assess the pharmacokinetic profile of a compound. For 1H-Naphtho[1,2-d] researchgate.netnih.govoxazin-2(4H)-one, specific ADME prediction data is not available.
However, ADME predictions have been performed for other series of naphthoxazine derivatives. These studies typically evaluate parameters such as molecular weight, lipophilicity (logP), aqueous solubility, and compliance with Lipinski's rule of five to predict the druglikeness of the compounds. researchgate.netnih.gov For instance, in silico ADME predictions for certain 2-aryl/alkyl-2,3-dihydro-1H-naphtho[1,2-e] researchgate.netnih.govoxazines have suggested their potential as drug candidates. researchgate.net These methodologies could be readily applied to 1H-Naphtho[1,2-d] researchgate.netnih.govoxazin-2(4H)-one to provide valuable insights into its pharmacokinetic properties.
Mechanistic Biological Activity Studies and Structure Activity Relationships Excluding Clinical Human Trials, Dosage, Adverse Effects
In vitro Antimicrobial Activity Investigations of Naphthoxazine Derivatives
Naphthoxazine derivatives have been evaluated for their ability to inhibit the growth of various pathogenic microorganisms, including both bacteria and fungi. nih.gov
Antibacterial Potency against Gram-Positive and Gram-Negative Strains
Several studies have confirmed the antibacterial properties of 1,3-disubstituted-1H-naphtho[1,2-e] researchgate.netekb.egoxazine (B8389632) derivatives. nih.gov These compounds have been tested against a panel of clinically relevant Gram-positive and Gram-negative bacteria. For instance, a series of novel spiro[naphtho[1,2-e] researchgate.netekb.egoxazine-3,4'-pyran] derivatives were screened for their antibacterial activity against Gram-positive strains such as Staphylococcus aureus (ATCC 25923) and Streptococcus pyogenes (ATCC 19615), and Gram-negative strains including Pseudomonas phaseolicola (GSPB 2828) and Pseudomonas fluorescens (S 97). ekb.egekb.eg
In another study, specific 1,3-disubstituted-1H-naphtho[1,2-e] researchgate.netekb.egoxazines demonstrated significant antibacterial action. The evaluation highlighted several compounds (designated as 3c, 3e, 7a, 7d, and 7k in the study) as having noteworthy activity, indicating the potential of this chemical class in combating bacterial infections. nih.gov
| Compound Series | Bacterial Strain | Activity Level | Reference |
|---|---|---|---|
| Spiro[naphtho[1,2-e] researchgate.netekb.egoxazine-3,4'-pyran] derivatives | Staphylococcus aureus (Gram-positive) | Active | ekb.egekb.eg |
| Spiro[naphtho[1,2-e] researchgate.netekb.egoxazine-3,4'-pyran] derivatives | Streptococcus pyogenes (Gram-positive) | Active | ekb.egekb.eg |
| Spiro[naphtho[1,2-e] researchgate.netekb.egoxazine-3,4'-pyran] derivatives | Pseudomonas phaseolicola (Gram-negative) | Active | ekb.egekb.eg |
| Spiro[naphtho[1,2-e] researchgate.netekb.egoxazine-3,4'-pyran] derivatives | Pseudomonas fluorescens (Gram-negative) | Active | ekb.egekb.eg |
| 1,3-disubstituted-1H-naphtho[1,2-e] researchgate.netekb.egoxazines (3c, 3e, 7a, 7d, 7k) | Gram-positive and Gram-negative bacteria | Significant | nih.gov |
Antifungal Efficacy
The antifungal potential of naphthoxazine derivatives has also been explored. nih.gov Research involving 1,3-disubstituted-1H-naphtho[1,2-e] researchgate.netekb.egoxazines showed that certain compounds possess the ability to inhibit fungal growth. nih.gov Specifically, these derivatives were tested against common pathogenic fungi such as Candida albicans and Aspergillus niger. nih.gov One compound in particular (designated 7l) was identified as having moderate antifungal activity. nih.gov Another study on novel naphtho[1,2-e] researchgate.netekb.egoxazines bearing an arylsulfonamide moiety reported that the most effective minimum inhibitory concentrations (MICs) were observed against C. albicans. researchgate.net
| Compound Series | Fungal Strain | Activity Level | Reference |
|---|---|---|---|
| 1,3-disubstituted-1H-naphtho[1,2-e] researchgate.netekb.egoxazine (7l) | Candida albicans, Aspergillus niger | Moderate | nih.gov |
| Naphtho[1,2-e] researchgate.netekb.egoxazines with arylsulfonamide moiety | Candida albicans | Best MICs observed | researchgate.net |
In vitro Anticancer/Cytotoxic Activity Profiling (at the cellular or enzymatic level)
The cytotoxic potential of naphthoxazine derivatives against various cancer cell lines has been a major focus of research, revealing promising candidates for anticancer drug development. nih.govresearchgate.net
Studies on 1,3-disubstituted-1H-naphtho[1,2-e] researchgate.netekb.egoxazines have shown that specific derivatives, such as compounds 3e and 7e, are particularly effective in inhibiting the proliferation of breast, lung, and colon cancer cells. nih.gov Further research into novel naphtho[1,2-e] researchgate.netekb.egoxazines containing an arylsulfonamide moiety identified compounds with remarkable activity against breast (MCF-7) and colon (HCT116) cancer cell lines. researchgate.net The potency of some of these derivatives, specifically compounds 7j and 7l, was found to be comparable to the established chemotherapeutic drug 5-fluorouracil (B62378) (5-FU), as indicated by their half-maximal inhibitory concentration (IC50) values. researchgate.net
Investigations into Molecular Targets and Mechanisms of Cytotoxicity
The anticancer effects of naphthoxazine and related naphthoquinone derivatives are attributed to several complex molecular mechanisms. A primary mechanism involves the disruption of microtubule dynamics, which are essential for cell division. Certain oxazinonaphthalene-3-one derivatives have been identified as tubulin inhibitors. nih.gov By interfering with the assembly or disassembly of microtubules, these compounds can arrest the cell cycle, typically at the G2/M phase, and ultimately lead to programmed cell death, or apoptosis.
Another key mechanism is the inhibition of topoisomerases, enzymes that are critical for managing DNA topology during replication and transcription. nih.gov Some naphthyridine derivatives, which share structural similarities with naphthoxazines, have demonstrated anticancer activity by inhibiting topoisomerase II. nih.govnih.gov This inhibition leads to DNA strand breaks and triggers apoptotic pathways.
The induction of apoptosis is a central feature of the cytotoxicity of these compounds. This can be triggered through various signaling pathways. For instance, some naphthyridine compounds have been shown to be more potent than the antimitotic agent colchicine (B1669291) against several human cancer cell lines, including cervical cancer (HeLa), leukemia (HL-60), and prostate cancer (PC-3). nih.govnih.gov The mechanism often involves the activation of stress-related pathways and the modulation of proteins involved in cell survival and death.
Structure-Activity Relationship (SAR) for Anticancer Activity
The structural features of naphthoxazine derivatives play a definitive role in their cytotoxic potency. SAR studies on related naphthyridine derivatives have provided valuable insights that can be extrapolated to the naphthoxazine scaffold. nih.gov For example, the presence and position of specific functional groups on the core ring structure are critical for activity. nih.gov
Analysis of naphthyridine derivatives revealed that certain substituents at the C-2 position, such as a naphthyl ring, were beneficial for potent cytotoxic activity. nih.gov The contour maps from 3D-QSAR (Quantitative Structure-Activity Relationship) models indicated that the C-1 NH and C-4 carbonyl groups of the naphthyridine ring were important for cytotoxicity across all tested cancer cell lines. nih.gov This highlights the significance of hydrogen bonding and electrostatic interactions with biological targets. These findings suggest that similar modifications on the naphthoxazine ring system, such as introducing bulky, lipophilic groups or groups capable of hydrogen bonding at strategic positions, could enhance anticancer efficacy. The development of naphthalimide derivatives as anticancer agents also underscores the importance of the core structure's ability to intercalate with DNA, a property that is heavily influenced by substituent patterns. researchgate.net
Anticonvulsant Activity in Non-Human Models and Mechanistic Insights
Derivatives of the naphtho nih.govresearchgate.netoxazine scaffold have been investigated for their potential as anticonvulsant agents. A study involving a series of 2-aryl/alkyl-2,3-dihydro-1H-naphtho[1,2-e] nih.govresearchgate.netoxazines demonstrated notable activity in a chemically-induced seizure model in rats. nih.gov The anticonvulsant properties were assessed using the intraperitoneal pentylenetetrazole (PTZ) test, a standard screening model for antiepileptic drugs. nih.gov
In this non-human model, several synthesized compounds were found to increase the threshold for myoclonic and tonic seizures induced by PTZ. nih.gov Notably, compounds substituted with a cyclopropyl (B3062369) group (S10) and an ethyl group (S11) at the 2-position of the oxazine ring displayed considerable anticonvulsant activity. nih.gov
Mechanistic insights from this research suggest that the anticonvulsant action may be mediated through the enhancement of GABAergic neurotransmission. Molecular simulation studies were performed to investigate the binding affinities of these compounds for the γ‐aminobutyric acid A (GABA‐A) receptor. nih.gov The results of the molecular docking analysis indicated a strong correlation between the predicted binding affinity for the GABA-A receptor and the observed biological activity. nih.gov This suggests that these naphthoxazine derivatives may act as GABA‐A receptor agonists, a mechanism shared by established anticonvulsant drugs like diazepam. nih.govepilepsysociety.org.uk The computational analysis identified key amino acid residues such as Thr262, Asn265, Met286, Phe289, and Val290 as critical for the interaction between the potent compounds and the receptor. nih.gov
Table 1: Anticonvulsant Activity of Selected 2-Substituted-2,3-dihydro-1H-naphtho[1,2-e] nih.govresearchgate.netoxazine Derivatives in the PTZ Seizure Model
| Compound ID | 2-Position Substituent | Effect on Seizure Threshold |
|---|---|---|
| S10 | Cyclopropyl | Significant Increase |
Data sourced from a pentylenetetrazole (PTZ) induced seizure model in rats. nih.gov
Antiviral and Anti-inflammatory Activities (in vitro/mechanistic)
While the broader class of oxazine-containing heterocyclic compounds has been explored for various biological activities, specific research into the antiviral properties of 1H-Naphtho[1,2-d] nih.govresearchgate.netoxazin-2(4H)-one and its direct derivatives is not extensively reported in the available literature.
Conversely, the anti-inflammatory potential of naphthoxazine derivatives has been evaluated in several in vitro studies. A library of trans-1,3-diaryl-1H-naphtho[1,2-e] nih.govresearchgate.netoxazines was synthesized and assessed for its ability to protect cell membranes and prevent protein denaturation, key indicators of anti-inflammatory action. researchgate.netresearchgate.net
The primary in vitro assays used were the heat-induced hemolysis test and the albumin denaturation inhibition assay. researchgate.net The hemolysis assay measures the ability of a compound to protect red blood cell membranes from lysis induced by heat, mimicking damage that occurs during inflammation. The albumin denaturation assay assesses the inhibition of protein denaturation, a process implicated in inflammatory diseases. researchgate.netresearchgate.net
Several derivatives showed significant anti-inflammatory activity, with some compounds exhibiting greater efficacy than the standard non-steroidal anti-inflammatory drug (NSAID) diclofenac (B195802) in specific assays. researchgate.net For instance, 1,3-Bis(4-chlorophenyl)-2-ethyl-2,3-dihydro-1H-naphtho[1,2-e] nih.govresearchgate.netoxazine (4h) was highly effective in the heat-induced hemolysis assay, with a half-maximal inhibitory concentration (IC50) of 4.807 µg/mL. researchgate.net In the albumin denaturation assay, 1,3-Bis(5-bromothiophen-2-yl)-2-ethyl-2,3-dihydro-1H-naphtho[1,2-e] nih.govresearchgate.netoxazine (4c) demonstrated the highest activity with an IC50 value of 5.5 µg/mL. researchgate.net
Mechanistic investigations using in silico models suggest that the anti-inflammatory effects of these compounds are likely due to the inhibition of the cyclooxygenase-2 (COX-2) enzyme. researchgate.netbohrium.com Molecular docking simulations confirmed that the most active compounds fit well into the active site of the COX-2 enzyme, showing better binding affinities and docking scores than diclofenac. researchgate.net This enzymatic inhibition prevents the synthesis of prostaglandins, which are key mediators of inflammation. bohrium.com
Table 2: In Vitro Anti-inflammatory Activity of Selected trans-1,3-diaryl-1H-naphtho[1,2-e] nih.govresearchgate.netoxazine Derivatives
| Compound ID | Substituents | Heat-Induced Hemolysis IC50 (µg/mL) | Albumin Denaturation IC50 (µg/mL) |
|---|---|---|---|
| 4c | R1=Ethyl, R2=5-bromothiophen-2-yl | - | 5.5 |
| 4h | R1=Ethyl, R2=4-chlorophenyl | 4.807 | 7.37 |
Data represents the concentration required to inhibit 50% of hemolysis or protein denaturation. researchgate.netresearchgate.net
Modulation of Biological Pathways and Molecular Targets (e.g., enzymatic inhibition like IDO1/TDO, receptor antagonism)
Naphthoxazine derivatives have been shown to modulate specific biological pathways primarily through interactions with enzymes and receptors.
Enzymatic Inhibition Beyond the inhibition of COX-2 associated with their anti-inflammatory activity, certain naphtho nih.govresearchgate.netoxazine derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE). nih.govresearchgate.net AChE is a key enzyme in the central nervous system that breaks down the neurotransmitter acetylcholine; its inhibition is a primary therapeutic strategy for conditions like Alzheimer's disease. nih.gov A series of novel naphtho[1,2-e] nih.govresearchgate.netoxazine derivatives were designed and synthesized as potential AChE inhibitors. nih.gov In silico molecular docking studies revealed that these compounds interact with high affinity within the binding pocket of the AChE active site. nih.govresearchgate.net Specifically, the compound 3-(4-Chlorophenyl)-1-phenyl-2,3-dihydro-1H-naphtho[1,2-e] nih.govresearchgate.netoxazine showed a particularly low binding free energy, suggesting a strong inhibitory potential. nih.govresearchgate.net There is no current research indicating that naphthoxazine derivatives are inhibitors of the enzymes Indoleamine 2,3-dioxygenase 1 (IDO1) or Tryptophan 2,3-dioxygenase (TDO).
Receptor Modulation While the user prompt mentions receptor antagonism, current research on the anticonvulsant properties of naphthoxazines points towards a role as GABA-A receptor agonists . nih.gov Agonism involves binding to and activating a receptor, whereas antagonism involves binding to a receptor to block its activation by other molecules. The molecular modeling studies associated with the anticonvulsant activity of 2-aryl/alkyl-2,3-dihydro-1H-naphtho[1,2-e] nih.govresearchgate.netoxazines support an agonistic interaction with the GABA-A receptor, which enhances inhibitory neurotransmission in the brain. nih.gov There is no significant evidence in the reviewed literature to suggest that compounds based on the 1H-Naphtho[1,2-d] nih.govresearchgate.netoxazine scaffold function as receptor antagonists.
Emerging Applications and Future Research Directions
Role of 1H-Naphtho[1,2-d]nih.govelsevierpure.comoxazin-2(4H)-one as Synthetic Intermediates and Building Blocks
1H-Naphtho[1,2-d] nih.govelsevierpure.comoxazin-2(4H)-one and its related naphthoxazine structures are valuable precursors in organic synthesis for the creation of novel, biologically active molecules. nih.gov Their utility as synthetic intermediates stems from the reactive nature of the oxazine (B8389632) ring, which can undergo various transformations to yield a diverse array of heterocyclic compounds.
Naphthoxazines serve as key building blocks for producing N-substituted aminoalcohols and can be employed in the enantioselective synthesis of chiral amines. nih.govresearchgate.net The tautomeric character of these 1,3-O,N-heterocycles provides a wide range of synthetic possibilities, allowing for the introduction of various functional groups and the construction of complex molecular architectures. nih.govresearchgate.net For instance, derivatives of 1,3-disubstituted-2,3-dihydro-1H-naphth[1,2-e] nih.govelsevierpure.comoxazines have been prepared through ring-closure reactions of aminobenzylnaphthols with substituted aldehydes. nih.govresearchgate.net
Furthermore, the core naphthoxazine structure can be modified to create libraries of compounds for screening for various biological activities. Their role as potent forerunners in synthetic schemes is crucial for the discovery of new therapeutic agents. nih.gov The development of efficient synthetic routes to these intermediates, often utilizing multicomponent reactions, highlights their importance in medicinal chemistry and drug discovery. nih.govresearchgate.net
Potential in Material Science and Optoelectronic Applications
Derivatives of naphthoxazine are gaining attention for their potential applications in material science and optoelectronics, largely due to their robust chemical structures and versatile electronic properties. While research in this area is still emerging for this specific naphthoxazine, related heterocyclic structures like phenothiazines and naphthalenediimides, which share some structural similarities, have shown significant promise in these fields. elsevierpure.comresearchgate.netrsc.orgsciltp.com
The electronic and optical properties of such heterocyclic compounds, including photoluminescence and electroluminescence, can be finely tuned through chemical modifications. elsevierpure.comresearchgate.net This adaptability makes them suitable for a range of optoelectronic devices. For example, derivatives of similar aromatic compounds are being explored for use in:
Organic Light Emitting Diodes (OLEDs) elsevierpure.comresearchgate.net
Bulk Hetero-junction Solar Cells elsevierpure.comresearchgate.net
Dye-Sensitized Solar Cells elsevierpure.comresearchgate.net
Hole Transporting Materials elsevierpure.comresearchgate.net
The rigid, planar naphthalene (B1677914) moiety within the 1H-Naphtho[1,2-d] nih.govelsevierpure.comoxazin-2(4H)-one structure could contribute to favorable charge transport properties and thermal stability, which are critical for high-performance materials. researchgate.net The potential for self-assembly in naphthalene-based derivatives further opens possibilities for creating ordered molecular structures for use as electron-selective contacts in devices like quantum dot LEDs. sciltp.com Future research is expected to focus on synthesizing and characterizing novel naphthoxazine derivatives to fully explore their structure-property relationships for these advanced applications. elsevierpure.comresearchgate.net
Catalysis Applications of Naphthoxazine Derivatives
The inherent chemical properties of naphthoxazine derivatives make them intriguing candidates for applications in catalysis. While direct use of 1H-Naphtho[1,2-d] nih.govelsevierpure.comoxazin-2(4H)-one as a catalyst is not extensively documented, the broader class of naphthoxazines and related compounds have shown catalytic potential.
One area of interest is the development of "latent catalysts," where a catalytically active group is incorporated into the monomer structure. researchgate.net For example, a naphthoxazine containing a hydroxyl group has been shown to exhibit a latent catalytic effect. researchgate.net The hydroxyl group forms intramolecular hydrogen bonds, rendering it inactive at room temperature and enhancing the monomer's shelf life. researchgate.net Upon heating, these bonds are disrupted, freeing the hydroxyl group to initiate and catalyze polymerization. researchgate.net This approach addresses the challenge of monomer stability while providing a built-in catalytic function.
Furthermore, various catalysts have been employed to accelerate the polymerization of naphthoxazines, including phenols and carboxylic acids. The development of heterogeneous catalysts, such as those based on titanium immobilized on magnetized graphene oxide, has also proven effective in the synthesis of naphthoxazine derivatives, highlighting the importance of catalysis in both the synthesis and application of these compounds. nih.gov
Development of Novel and Green Synthetic Pathways for Naphthoxazines
One prominent approach is the use of one-pot, multi-component reactions (MCRs), which allow for the synthesis of complex molecules from simple starting materials in a single step, thereby reducing reaction time and purification efforts. nih.govresearchgate.net Several novel catalysts have been developed to facilitate these reactions under greener conditions. For instance, 3-methyl-1-sulfonic acid imidazolium chloride, a recyclable ionic liquid, has been used as an effective catalyst for the synthesis of naphtho[1,2-e] nih.govelsevierpure.comoxazine derivatives under microwave irradiation and solvent-free conditions. nih.gov
Other green and efficient catalysts that have been successfully employed include:
Snail shell: A naturally derived and reusable catalyst. jmaterenvironsci.com
GO-Fe3O4–Ti(IV): A reusable magnetic nanocatalyst. nih.gov
Tel-Cu-NPs: Telmisartan-copper nanoparticles used in solvent-free grindstone chemistry. mdpi.com
These methods often offer advantages such as mild reaction conditions, high yields, easy work-up, and the ability to recycle the catalyst. nih.govjmaterenvironsci.commdpi.com The table below summarizes some of the green catalysts used in the synthesis of naphthoxazine derivatives.
| Catalyst | Starting Materials | Reaction Conditions | Advantages |
| 3-methyl-1-sulfonic acid imidazolium chloride | 2-naphthol (B1666908), aromatic aldehydes, arylmethanimine | Microwave irradiation, solvent-free | Recyclable catalyst, high efficiency |
| Snail shell | 2-naphthol, aromatic compounds | Solvent-free, reflux | Natural, reusable catalyst |
| GO-Fe3O4–Ti(IV) | β-naphthol, primary amine, formaldehyde (B43269) | Solvent-free, 65 °C | Recyclable, high yields, short reaction time |
| Tel-Cu-NPs | Aldehydes | Solvent-free, room temperature | Mild conditions, high yields |
Advanced Computational Modeling for Predictive Studies and Design
Advanced computational modeling has become an indispensable tool in modern chemistry for predicting the properties and activities of novel compounds, including 1H-Naphtho[1,2-d] nih.govelsevierpure.comoxazin-2(4H)-one and its derivatives. In silico techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and ADME (absorption, distribution, metabolism, and excretion) predictions are increasingly used to guide the rational design of new molecules with desired functionalities. nih.govnih.govnih.gov
Molecular docking simulations, for example, are employed to predict the binding affinities and interaction modes of naphthoxazine derivatives with specific biological targets. nih.govnih.govresearchgate.net These studies can help identify key structural features responsible for biological activity and guide the synthesis of more potent compounds. nih.gov For instance, molecular docking has been used to investigate the interaction of naphthoxazine derivatives with the γ-aminobutyric acid A (GABA-A) receptor, a target for anticonvulsant drugs. nih.govresearchgate.net
QSAR modeling provides a mathematical relationship between the chemical structure and biological activity of a series of compounds. nih.gov This allows for the prediction of the activity of newly designed molecules before they are synthesized, saving time and resources. nih.gov Furthermore, computational tools are used to predict the pharmacokinetic properties of drug candidates, helping to identify molecules with favorable drug-like characteristics early in the discovery process. ijpsjournal.com
Exploration of New Biological Targets and Mechanistic Studies (in vitro/in silico)
The diverse biological activities reported for naphthoxazine derivatives have spurred further exploration into new therapeutic targets and detailed mechanistic studies. Compounds containing the 1,3-oxazine moiety have shown a broad range of biological applications, including anticancer, antimicrobial, and anti-inflammatory activities. researchgate.net This versatility suggests that the naphthoxazine scaffold can be tailored to interact with a variety of biological systems.
In silico tools play a crucial role in identifying potential new targets. ijpsjournal.com Software that predicts the biological activity spectra of substances can help researchers prioritize which biological pathways to investigate for a given set of compounds. ijpsjournal.comijpsjournal.com For example, in silico studies have suggested that certain naphthoxazine derivatives could be potent inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease. nih.govresearchgate.net
Following computational predictions, in vitro assays are essential to validate the biological activity and elucidate the mechanism of action. These studies can confirm the predicted interactions with biological targets and provide quantitative data on the potency and efficacy of the compounds. The combination of in silico screening and in vitro testing creates a powerful workflow for the discovery and development of new therapeutic agents based on the 1H-Naphtho[1,2-d] nih.govelsevierpure.comoxazin-2(4H)-one scaffold.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1H-Naphtho[1,2-d][1,3]oxazin-2(4H)-one derivatives?
- Methodological Answer : The synthesis typically involves a one-pot condensation-cyclization reaction of phenols or naphthols with formaldehyde and primary amines under controlled conditions. For example, allyl and methyl substituents can be introduced via α-functionalized ketones or allyl halides, achieving yields of 76–83% . Key steps include optimizing reaction time (12–24 hours) and temperature (80–100°C) to minimize side products .
Q. How is the structure of this compound derivatives confirmed experimentally?
- Methodological Answer : Structural confirmation relies on multinuclear NMR (¹H, ¹³C) , FTIR , and HRMS . For example:
- ¹H NMR (CDCl₃) shows characteristic signals for aromatic protons (δ 7.5–8.5 ppm) and exchangeable NH protons (δ 9–10 ppm) .
- FTIR identifies carbonyl (C=O) stretches at 1685–1705 cm⁻¹ and oxazine ring vibrations at 1393–1508 cm⁻¹ .
- HRMS (ESI+) validates molecular formulas with <1 ppm mass accuracy .
Q. What are common biological or material science applications of this compound?
- Methodological Answer : Derivatives are studied as ligands for silicon phthalocyanines (SiPcs) in photodynamic therapy, where axial substitution of the naphthoxazin group enhances photostability . Biological studies focus on phytoestrogen hybrids targeting hormone receptors, validated via in vitro assays .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectral data during structural characterization?
- Methodological Answer : Cross-validation using D₂O exchange experiments distinguishes NH protons from aromatic signals (e.g., δ 10.35 ppm in ¹H NMR disappearing after D₂O treatment) . For ambiguous ¹³C NMR assignments, DEPT-135 or HSQC experiments clarify quaternary carbons . Conflicting HRMS data may require isotopic pattern analysis or recalibration using internal standards .
Q. What eco-friendly strategies improve the synthesis of naphthoxazinone derivatives?
- Methodological Answer : Solvent-free or aqueous-phase reactions reduce environmental impact. For example, neat conditions with catalytic p-toluenesulfonic acid (PTSA) achieve 80% yields in 6 hours, avoiding toxic solvents like DMF . Microwave-assisted synthesis further shortens reaction times to <1 hour while maintaining high purity .
Q. How are molecular docking studies designed for naphthoxazinone-based hybrids?
- Methodological Answer : Docking protocols (e.g., AutoDock Vina) use crystal structures of target receptors (e.g., estrogen receptor PDB: 1A52). Ligand preparation involves optimizing the naphthoxazinone core’s conformation via Gaussian-based DFT (B3LYP/6-31G*) to assign partial charges. Binding affinity validation requires MD simulations (100 ns) to assess stability .
Q. What strategies address low yields in allyl-substituted naphthoxazinone synthesis?
- Methodological Answer : Yield optimization focuses on protecting group strategies (e.g., tert-butyldimethylsilyl ethers) to prevent allyl group oxidation. Catalytic systems like Pd(OAc)₂/XPhos enhance coupling efficiency for bulky substituents, improving yields from 70% to 88% .
Data Contradiction Analysis
-
Issue : Conflicting melting points (e.g., 160–165°C vs. 178–180°C) for structurally similar derivatives.
-
Issue : Discrepancies in ¹H NMR shifts for allyl protons.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
